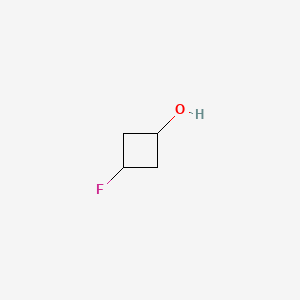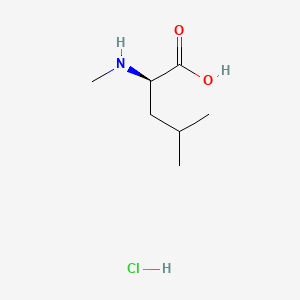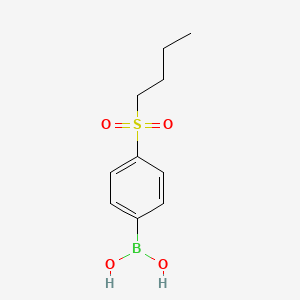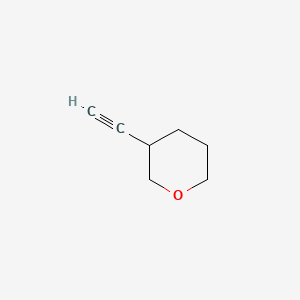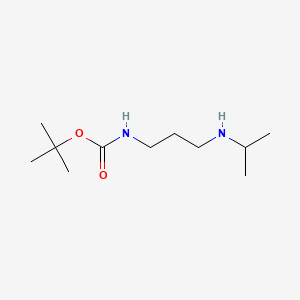
1-(Boc-amino)-3-(isopropylamino)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Boc-amino)-3-(isopropylamino)propane is an organic compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection of functional groups is required.
Vorbereitungsmethoden
The synthesis of 1-(Boc-amino)-3-(isopropylamino)propane typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine.
Alkylation: The Boc-protected amine is then alkylated with isopropylamine under suitable conditions to yield the final product.
The reaction conditions often involve the use of organic solvents like dichloromethane and may require temperature control to optimize yield and purity .
Analyse Chemischer Reaktionen
1-(Boc-amino)-3-(isopropylamino)propane undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid. .
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino groups.
Oxidation and Reduction: While the Boc group provides stability, the free amine (after deprotection) can undergo oxidation and reduction reactions under appropriate conditions.
Common reagents used in these reactions include TFA for deprotection and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Boc-amino)-3-(isopropylamino)propane has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides, where the Boc group protects the amino group during chain elongation
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require selective protection of functional groups
Biological Studies: It is employed in studies involving enzyme-substrate interactions and protein modifications
Industrial Applications: The compound is used in the production of fine chemicals and intermediates for various industrial processes
Wirkmechanismus
The mechanism of action of 1-(Boc-amino)-3-(isopropylamino)propane primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating reactions such as peptide bond formation .
Vergleich Mit ähnlichen Verbindungen
1-(Boc-amino)-3-(isopropylamino)propane can be compared with other Boc-protected amines, such as:
1-(Boc-amino)cyclopropanecarboxylic acid: Similar in its use of the Boc group for protection, but differs in its structure and specific applications
1-(Boc-amino)butane: Another Boc-protected amine used in peptide synthesis, with a different alkyl chain length
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability profiles compared to other Boc-protected amines .
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(propan-2-ylamino)propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-9(2)12-7-6-8-13-10(14)15-11(3,4)5/h9,12H,6-8H2,1-5H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFZEOKALAZPET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B578226.png)
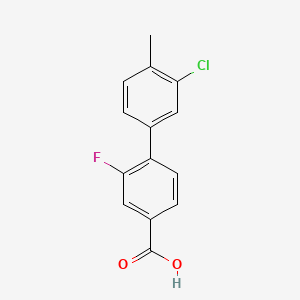
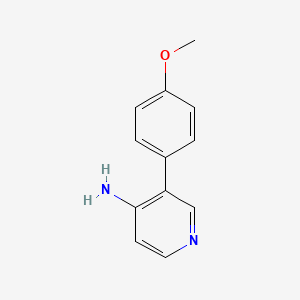

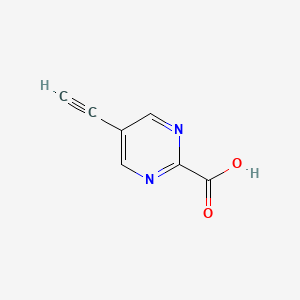
![tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate](/img/structure/B578234.png)

